5-bromo-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
5-BROMO-N’~3~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and a thienyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N’~3~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE typically involves the following steps:
Formation of the Hydrazide: The starting material, nicotinic acid, is converted to nicotinoyl hydrazide through a reaction with hydrazine hydrate.
Bromination: The hydrazide is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Condensation Reaction: The brominated hydrazide undergoes a condensation reaction with 5-chloro-2-thiophenecarboxaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of safer and more environmentally friendly reagents and solvents would be prioritized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the carbonyl group, resulting in the formation of amines or alcohols.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-BROMO-N’~3~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the development of new organic compounds.
Biology
The compound’s potential biological activities are of interest in biological research. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-BROMO-N’~3~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Shares the thienyl and bromine groups but lacks the nicotinoyl hydrazide moiety.
Nicotinoyl Hydrazide: Contains the hydrazide group but lacks the bromine and thienyl groups.
5-Chloro-2-thiophenecarboxaldehyde: Similar thienyl and chlorine groups but lacks the bromine and hydrazide components.
Uniqueness
5-BROMO-N’~3~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE is unique due to its combination of bromine, chlorine, and thienyl groups within a single molecule. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H7BrClN3OS |
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Molecular Weight |
344.62 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H7BrClN3OS/c12-8-3-7(4-14-5-8)11(17)16-15-6-9-1-2-10(13)18-9/h1-6H,(H,16,17)/b15-6+ |
InChI Key |
BCDLYJULVNDQQI-GIDUJCDVSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Cl)/C=N/NC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=NNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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